

In-Depth Technical Guide to the Spectroscopic Data of Jasminoside

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Compound of Interest

Compound Name: *Jasmoside*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jasminoside, a secoiridoid glycoside isolated from *Jasminum* species. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of drug discovery and development. This document summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and provides a visual representation of the analytical workflow.

Spectroscopic Data of Jasminoside

The structural elucidation of Jasminoside relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the ^1H and ^{13}C NMR chemical shifts and key mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

The following data was obtained for Jasminoside isolated from the leaves and stems of *Jasminum amplexicaule*.

Table 1: ^1H NMR Spectroscopic Data for Jasminoside (in CD_3OD)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
1	5.89	d	1.2
3	7.49	s	
5	4.04	m	
6a	2.18	m	
6b	1.84	m	
7	5.75	s	
8	4.60	d	7.8
9	2.92	dd	8.8, 2.0
10a	4.38	dd	11.7, 2.0
10b	4.22	dd	11.7, 6.1
11 (COOCH ₃)	3.68	s	
1' (Glc)	4.67	d	
2' (Glc)	3.20	m	
3' (Glc)	3.38	m	
4' (Glc)	3.28	m	
5' (Glc)	3.35	m	
6'a (Glc)	3.86	dd	
6'b (Glc)	3.67	m	
Cinnamate- α	6.42	d	
Cinnamate- β	7.65	d	
Cinnamate-Ar	7.30-7.55	m	

Table 2: ¹³C NMR Spectroscopic Data for Jasminoside (in CD₃OD)

Position	Chemical Shift (δ) in ppm
1	94.5
3	152.8
4	110.2
5	31.8
6	41.5
7	129.5
8	131.2
9	47.2
10	65.1
11 (COOCH ₃)	168.5
OCH ₃	51.8
1' (Glc)	100.1
2' (Glc)	74.6
3' (Glc)	77.9
4' (Glc)	71.5
5' (Glc)	78.1
6' (Glc)	62.7
Cinnamate-C=O	167.8
Cinnamate- α	119.2
Cinnamate- β	146.3
Cinnamate-Ar-1	135.5
Cinnamate-Ar-2,6	129.8
Cinnamate-Ar-3,5	130.9

Cinnamate-Ar-4

131.8

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of Jasminoside.

Table 3: Mass Spectrometry Data for Jasminoside

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Ion Type
ESI-MS (Positive)	573.1740	C ₂₇ H ₃₂ O ₁₃ Na	[M+Na] ⁺

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of Jasminoside.

Isolation of Jasminoside

The leaves and stems of *Jasminum amplexicaule* were extracted with methanol (MeOH). The resulting crude extract was then subjected to a series of chromatographic separations. An initial fractionation was performed using a Diaion HP-20 column, followed by further purification using silica gel column chromatography. The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Jasminoside.

NMR Spectroscopy

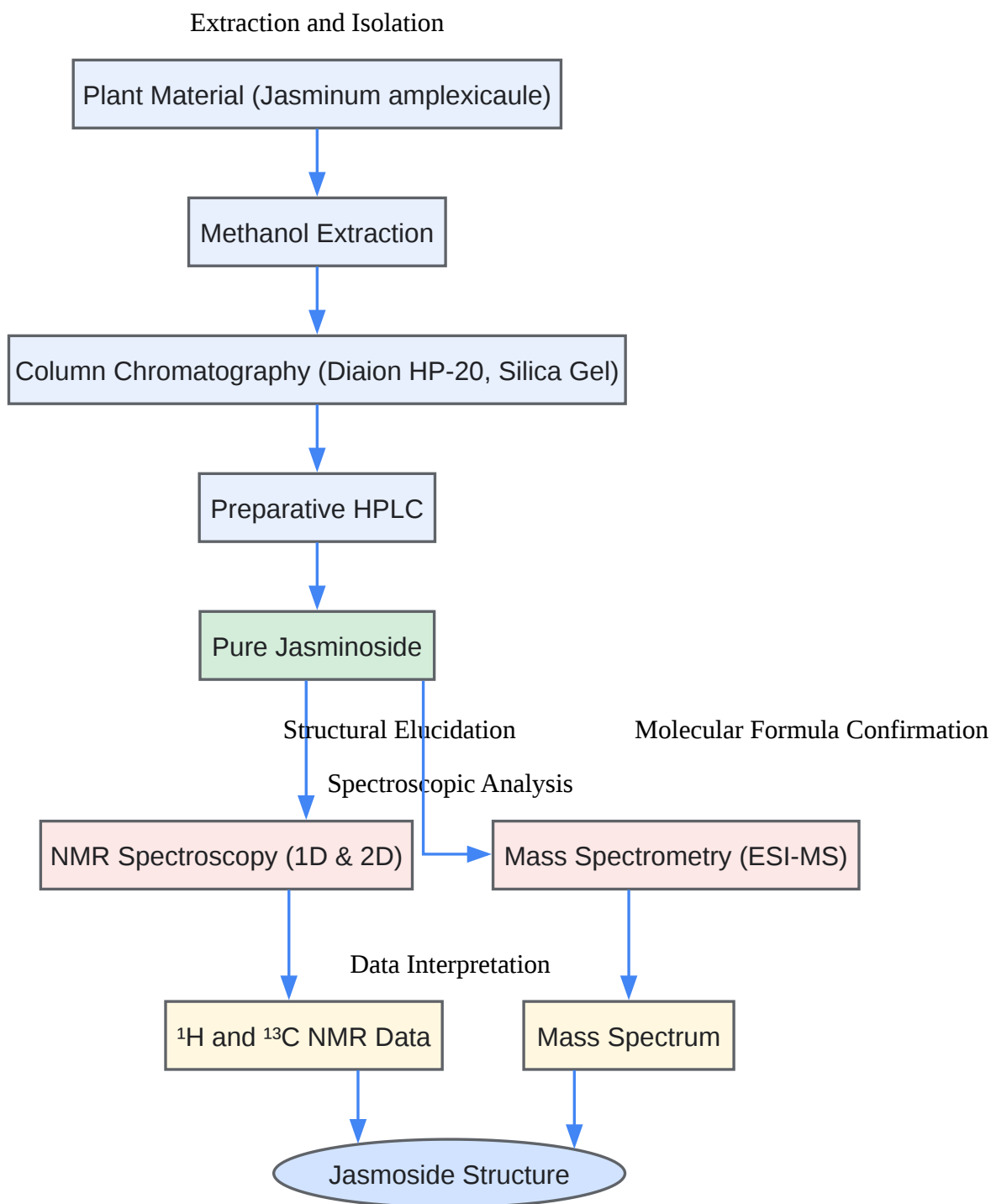
NMR spectra were recorded on a Bruker AMX-500 spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0). Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the complete structure and assign all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using Electrospray Ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The data analysis provided the exact mass of the sodium adduct of the molecular ion ($[M+Na]^+$), which was used to confirm the molecular formula of Jasminoside.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Jasminoside.



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Figure 1. Workflow for the isolation and spectroscopic analysis of Jasminoside.

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